Sulfotemp

Descripción

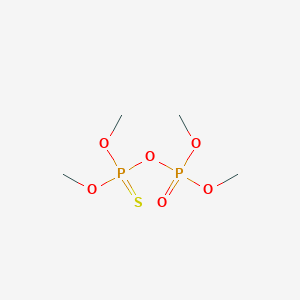

Structure

3D Structure

Propiedades

Número CAS |

51120-35-5 |

|---|---|

Fórmula molecular |

C4H12O5P2S2 |

Peso molecular |

266.2 g/mol |

Nombre IUPAC |

dimethoxyphosphinothioyloxy-dimethoxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C4H12O5P2S2/c1-5-10(12,6-2)9-11(13,7-3)8-4/h1-4H3 |

Clave InChI |

XKBNJDRCYDBEAH-UHFFFAOYSA-N |

SMILES |

COP(=O)(OC)OP(=S)(OC)OC |

SMILES canónico |

COP(=S)(OC)OP(=S)(OC)OC |

Otros números CAS |

51120-35-5 |

Pictogramas |

Acute Toxic; Environmental Hazard |

Sinónimos |

Thiodiphosphoric Acid ([(HO)2P(S)]2O) Tetramethyl Ester; Destetramethyl Sulfotep |

Origen del producto |

United States |

Toxicological Profiling of Sulfotemp in Organophosphorus Pesticides: A Technical Guide for Drug Development and Agrochemical Professionals

Executive Summary

Sulfotemp (O,O,O,O-tetramethyl dithiopyrophosphate) is a highly toxic manufacturing impurity frequently identified in the technical grade active ingredients (TGAI) of organophosphorus (OP) pesticides, most notably chlorpyrifos-methyl ()[1]. Because it acts as a potent, irreversible inhibitor of acetylcholinesterase (AChE), regulatory bodies such as the European Food Safety Authority (EFSA) have established strict maximum concentration limits of 5 g/kg (0.5%) for Sulfotemp and its ester analogs in commercial formulations ()[2].

This whitepaper provides a comprehensive framework for the toxicological profiling, mechanistic evaluation, and analytical quantification of Sulfotemp. It is designed to equip application scientists and toxicologists with self-validating workflows to ensure regulatory compliance and product safety.

Chemical Identity and Mechanistic Profiling

Sulfotemp (CAS No. 51120-35-5) is generated as a byproduct during the synthesis of methyl-substituted organophosphates. Structurally, it is the tetramethyl equivalent of the infamous neurotoxin Sulfotep.

The Causality of Toxicity: Pro-toxicant Activation

Sulfotemp is not inherently highly reactive in its native dithiopyrophosphate form. It acts as a pro-toxicant . The causality of its severe neurotoxicity lies in its phase I hepatic metabolism.

When absorbed systemically, hepatic Cytochrome P450 (CYP450) enzymes catalyze an oxidative desulfuration reaction. This process replaces the native sulfur atoms (P=S) with oxygen (P=O), generating a highly electrophilic "oxon" metabolite. This oxon acts as a suicide inhibitor of AChE. It facilitates a nucleophilic attack from the serine hydroxyl group within the enzyme's catalytic triad, resulting in covalent phosphorylation. This irreversible bond blocks the hydrolysis of acetylcholine (ACh), leading to rapid neurotransmitter accumulation and catastrophic cholinergic overstimulation ()[3].

Fig 1. Mechanistic pathway of Sulfotemp-induced neurotoxicity via CYP450 and AChE inhibition.

Toxicological Assessment Framework

The toxicological burden of an OP pesticide is heavily influenced by its impurity profile. In the case of chlorpyrifos-methyl, the presence of Sulfotemp at concentrations exceeding 5 g/kg significantly alters the developmental neurotoxicity (DNT) and acute toxicity thresholds of the TGAI, driving the hazard profile beyond acceptable limits ()[4].

Quantitative Data Summary

| Parameter | Description |

| Chemical Name | O,O,O,O-tetramethyl dithiopyrophosphate |

| CAS Number | 51120-35-5 |

| Molecular Formula | C4H12O5P2S2 |

| Molecular Weight | 266.21 g/mol |

| Primary Hazard | Irreversible Acetylcholinesterase (AChE) Inhibition |

| Regulatory Limit (EU) | Maximum 5 g/kg in Technical Grade Active Ingredient |

Analytical and Experimental Workflows

Isolating trace impurities like Sulfotemp from a complex TGAI matrix requires high-selectivity extraction techniques. Traditional liquid-liquid extraction often suffers from severe matrix interference. To solve this, modern workflows utilize Solid-Phase Membrane Tip Adsorption (SPMTA) functionalized with superhydrophilic graphene oxide/electrospun cellulose nanofibres (GO/CNF) ()[].

Protocol 1: SPMTA Extraction and UPLC-MS Quantification

Causality of the Method: Technical grade chlorpyrifos-methyl is a highly lipophilic matrix. Graphene oxide provides π−π stacking sites that specifically interact with the electron-rich dithiopyrophosphate core of Sulfotemp. Simultaneously, the superhydrophilic cellulose nanofibres repel the bulk lipophilic matrix, achieving exceptional cleanup and concentration factors[].

-

Matrix Dissolution: Dissolve 100 mg of technical grade chlorpyrifos-methyl in 10 mL of a binary solvent system (toluene:hexane, 1:1) to ensure complete solubilization.

-

pH Optimization: Adjust the sample pH to ~12. Rationale: Alkaline conditions optimize the surface charge of the GO/CNF adsorbent, maximizing electrostatic interactions with the polar impurity.

-

Microextraction: Immerse the GO/CNF functionalized membrane tip into the solution. Allow 15 minutes of adsorption time under continuous magnetic stirring (800 rpm) to reach thermodynamic equilibrium.

-

Desorption: Transfer the membrane tip to a microvial containing 200 µL of HPLC-grade acetonitrile. Sonicate for 5 minutes to fully desorb the trapped Sulfotemp.

-

Quantification: Inject 5 µL of the eluate into a UPLC-MS/MS system. Monitor the specific mass-to-charge ratio (m/z 266.21) for Sulfotemp. Calculate the concentration against a matrix-matched calibration curve.

Protocol 2: Toxicological Validation via Modified Ellman’s Assay

To confirm the biological relevance of the extracted impurity, an in vitro AChE inhibition assay is performed. This creates a self-validating system: analytical concentration must correlate with enzymatic suppression.

-

Metabolic Activation: Incubate the extracted Sulfotemp fraction with rat liver microsomes (containing CYP450) and NADPH for 30 minutes at 37°C. Rationale: Without generating the active oxon metabolite via CYP450, the in vitro assay will drastically underestimate the in vivo toxicity.

-

Enzyme Incubation: Add 50 µL of the activated extract to 100 µL of purified human AChE (0.5 U/mL) in phosphate buffer (pH 8.0). Incubate for 15 minutes.

-

Substrate Addition: Introduce 50 µL of 0.5 mM acetylthiocholine iodide (ATCI) and 50 µL of 0.3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Kinetic Measurement: Measure the absorbance continuously at 412 nm for 10 minutes using a microplate reader. Calculate the IC50 by plotting the fractional velocity of the enzyme against the log concentration of the extract.

Fig 2. Analytical and toxicological workflow for isolating and quantifying Sulfotemp from TGAI.

Data Interpretation and Regulatory Compliance

The integration of advanced SPMTA extraction with kinetic enzymatic assays provides a robust, self-validating framework. If the UPLC-MS/MS quantifies Sulfotemp at >5 g/kg, the Ellman's assay should demonstrate a proportional, statistically significant drop in AChE Vmax compared to a pure chlorpyrifos-methyl standard. This dual-pronged approach ensures that drug development professionals and agrochemical manufacturers can confidently certify batches for regulatory submission, avoiding the severe DNT and genotoxic liabilities associated with elevated Sulfotemp levels ()[2].

Sources

- 1. ec.europa.eu [ec.europa.eu]

- 2. eur-lex.europa.eu [eur-lex.europa.eu]

- 3. Updated statement on the available outcomes of the human health assessment in the context of the pesticides peer review of the active substance chlorpyrifos‐methyl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Statement on the available outcomes of the human health assessment in the context of the pesticides peer review of the active substance chlorpyrifos‐methyl - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Environmental Persistence and Degradation of Sulfotemp

DISCLAIMER: The subject of this guide, "Sulfotemp," is a hypothetical active pharmaceutical ingredient (API) created for illustrative purposes. Its name, structure, and data are not based on any single existing compound. However, its properties and the methodologies described for its assessment are modeled on the well-studied sulfonamide class of pharmaceuticals to provide a scientifically rigorous and realistic framework for researchers, scientists, and drug development professionals.

Executive Summary

The entry of pharmaceuticals into the environment is a matter of increasing regulatory and ecological concern.[1][2] For any new active pharmaceutical ingredient (API), a comprehensive Environmental Risk Assessment (ERA) is a mandatory component of the marketing authorization application.[1][3][4][5] This guide provides an in-depth technical framework for evaluating the environmental persistence and degradation pathways of a novel, hypothetical sulfonamide-like API, "Sulfotemp."

As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical, cause-and-effect narrative. It moves from fundamental properties to complex degradation dynamics, explaining the scientific rationale behind each experimental choice. We will explore the core abiotic and biotic degradation pathways—hydrolysis, photolysis, and biodegradation—and provide detailed, field-proven protocols based on international standards, such as those from the Organisation for Economic Co-operation and Development (OECD). The objective is to equip researchers with the knowledge to design, execute, and interpret studies that are both scientifically sound and regulatorily compliant.

Introduction: The "Sulfotemp" Profile and Regulatory Imperative

Let us define our subject: Sulfotemp is a hypothetical, next-generation sulfonamide-based antimicrobial agent designed for targeted therapy in veterinary medicine. Its main route of entry into the environment is anticipated to be through the excretion of unmetabolized compound and metabolites from treated animals, which then enter soil and aquatic systems via manure application to agricultural fields.[1][5][6]

The persistence of such a compound is a critical concern. A persistent API can exert unintended pharmacological pressure on environmental microorganisms, potentially contributing to the development of antibiotic resistance.[7][8] Therefore, understanding its degradation—how fast it breaks down and into what—is not merely an academic exercise; it is a prerequisite for responsible drug development and market approval.[3][4] The ERA process is a phased, tiered approach, and the fate studies described herein form the foundational data for this assessment.[2][5]

Foundational Physicochemical Properties & Environmental Partitioning

Before investigating degradation, we must understand where Sulfotemp is likely to reside in the environment. Its physicochemical properties govern its partitioning between water, soil, sediment, and air. These parameters are essential inputs for environmental exposure modeling.

Expert Rationale: The octanol-water partition coefficient (Log Kow) is a key indicator of a substance's tendency to associate with organic matter in soil and sediment versus remaining in the water column. A Log Kow > 4.5, for instance, would trigger further bioaccumulation studies.[5] The acid dissociation constants (pKa) are critical because the ionization state of a sulfonamide affects its solubility, sorption, and susceptibility to certain degradation pathways.[9]

Table 1: Hypothetical Physicochemical Properties of Sulfotemp

| Parameter | Value | Method / Rationale | Significance in Environmental Fate |

| Molecular Weight | 315.35 g/mol | Hypothetical structure | Influences diffusion and transport. |

| Water Solubility | 250 mg/L at 20°C | OECD 105 | Moderate solubility suggests presence in the aqueous phase. |

| Log Kow (pH 7) | 1.85 | OECD 107 | Low potential for bioaccumulation; likely to be mobile in soil. |

| pKa1 (acidic) | 2.1 | OECD 112 | The aniline amino group, mostly protonated at environmental pH. |

| pKa2 (basic) | 7.4 | OECD 112 | The sulfonamide group, determining species (neutral/anionic) at environmental pH. |

| Vapor Pressure | 1.5 x 10-9 Pa at 25°C | OECD 104 | Essentially non-volatile; partitioning to air is negligible. |

Abiotic Degradation: How Does Sulfotemp Behave Without Biology?

Abiotic processes are chemical reactions that occur without the intervention of microorganisms. For sulfonamide-like compounds, the two most important pathways are hydrolysis and photolysis.[9]

Hydrolysis: Stability in Water

Hydrolysis is the cleavage of chemical bonds by the addition of water. For Sulfotemp, the primary site of potential hydrolytic attack is the sulfonamide bond (S-N). This process is highly dependent on pH and temperature.[9][10]

Expert Rationale: The OECD 111 guideline is the global standard for assessing hydrolysis.[10][11][12] The study is conducted in sterile conditions to ensure that any observed degradation is purely chemical. By testing at pH 4, 7, and 9, we cover the range typically found in the environment and determine where the compound is most or least stable.[10][11] A half-life (t1/2) of over a year at 25°C across this pH range suggests the compound is hydrolytically stable.[9]

Detailed Protocol: Hydrolysis as a Function of pH (OECD 111)

Objective: To determine the rate of abiotic hydrolysis of Sulfotemp at pH 4, 7, and 9.

Materials:

-

Sulfotemp analytical standard.

-

Sterile aqueous buffer solutions: pH 4.0 (acetate), pH 7.0 (phosphate), pH 9.0 (borate).

-

HPLC-grade acetonitrile and water.

-

Sterile, amber glass vials with Teflon-lined caps.

-

Temperature-controlled incubator set to 50°C (for preliminary test) and 25°C (for main test).

-

Validated HPLC-UV or LC-MS/MS system for quantification.[7]

Methodology:

-

Preliminary Test (Tier 1):

-

Prepare a stock solution of Sulfotemp in a minimal amount of acetonitrile.

-

Sparingly spike the stock into each of the three buffer solutions (pH 4, 7, 9) to a final concentration well below water solubility (e.g., 10 mg/L).

-

Incubate the vials in the dark at 50°C for 5 days.[12]

-

Analyze samples at time 0 and day 5 to determine the concentration of Sulfotemp.

-

Causality Check: The elevated temperature accelerates the reaction, allowing for a rapid assessment of stability. If degradation is less than 10% after 5 days at 50°C, the substance is considered hydrolytically stable, and no further testing is required.[11]

-

-

Main Test (Tier 2 - if necessary):

-

If significant degradation is observed in the preliminary test, a definitive rate study is performed.

-

Prepare fresh solutions as described above.

-

Incubate vials in the dark at a more environmentally relevant temperature, such as 25°C.

-

Sample at appropriate intervals (e.g., 0, 1, 3, 7, 14, 21, 30 days) based on the rate observed in the preliminary test.

-

Quench the reaction if necessary by freezing or pH adjustment and analyze for the parent compound and potential transformation products.

-

Data Analysis: Plot the natural logarithm of the concentration versus time. The slope of the line gives the pseudo-first-order rate constant (kobs). The half-life is calculated as t1/2 = ln(2) / kobs.

-

Photolysis: Degradation by Light

Photolysis, or phototransformation, is the degradation of a molecule caused by the absorption of light energy. It can occur via two mechanisms:

-

Direct Photolysis: The API itself absorbs photons and undergoes a transformation.[13]

-

Indirect Photolysis: Other substances in the water (e.g., natural organic matter, nitrates) absorb light and produce reactive species (like hydroxyl radicals) that then degrade the API.[13][14]

Expert Rationale: Sulfonamides often contain chromophores that absorb light in the solar spectrum (>290 nm), making photolysis a potentially significant degradation pathway.[13][15] The OECD 316 guideline provides a standardized method using a xenon arc lamp that mimics the solar spectrum.[16] The quantum yield (Φ), a measure of the efficiency of the photochemical process, is a key parameter determined from this study. It allows for the calculation of environmental half-lives under different light intensities and seasons.[17]

Detailed Protocol: Direct Phototransformation in Water (OECD 316)

Objective: To determine the rate of direct photolysis of Sulfotemp and its quantum yield.

Materials:

-

Sulfotemp analytical standard.

-

Purified, sterile water (buffered to pH 7).

-

Quartz reaction vessels (transparent to UV light).

-

Calibrated solar simulator (e.g., xenon arc lamp with filters to cut off light <290 nm).

-

Chemical actinometer (e.g., p-nitroanisole/pyridine solution) for light intensity measurement.

-

Validated LC-MS/MS system for quantification and identification of photoproducts.[18][19]

Methodology:

-

UV-Vis Spectrum: Measure the molar absorption spectrum of Sulfotemp in pure water to determine if it absorbs light at wavelengths >290 nm. If not, direct photolysis is unlikely, and the study may be terminated.

-

Irradiation Experiment:

-

Fill quartz vessels with a sterile, buffered solution of Sulfotemp.

-

Fill parallel vessels with the actinometer solution.

-

Place the vessels in a temperature-controlled chamber under the solar simulator.

-

Run a parallel set of "dark" controls wrapped in aluminum foil to correct for any non-photolytic degradation (like hydrolysis).

-

Take samples from both light-exposed and dark control vessels at specified time intervals.

-

Analyze samples for the concentration of Sulfotemp and the actinometer.

-

-

Data Analysis:

-

Calculate the first-order degradation rate constant (kp) for Sulfotemp in the light, correcting for any loss in the dark controls.

-

Use the degradation of the actinometer (which has a known quantum yield) and spectral data to calculate the quantum yield of Sulfotemp.

-

The quantum yield and absorption spectrum can then be used in models to predict the environmental photolysis half-life (t1/2,env) under various real-world conditions (season, latitude).

-

Visualization of a Plausible Photolytic Pathway

The absorption of light by the Sulfotemp molecule can lead to several reactions, including cleavage of the S-N bond or extrusion of SO2, common pathways for sulfonamides.[18]

Caption: Hypothetical photodegradation pathways for Sulfotemp.

Biotic Degradation: The Role of Microorganisms

Biodegradation is the breakdown of organic substances by living organisms, primarily bacteria and fungi. In the context of an ERA, the key question is whether a substance is "readily biodegradable." A substance that passes a ready biodegradability test is assumed to undergo rapid and ultimate degradation in the environment.

Expert Rationale: Sulfonamides are generally not readily biodegradable.[8][20] They often require a period of adaptation for microbial populations to develop the necessary enzymes for degradation.[20] The OECD 301B (CO₂ Evolution Test) is a stringent test for ready biodegradability.[21][22] It measures ultimate degradation to CO₂, water, and biomass. A positive result (>60% of theoretical CO₂ evolution within a 10-day window of a 28-day period) provides strong evidence that the compound will not persist.[21] A failure suggests persistence and triggers the need for more complex, higher-tier simulation studies (e.g., OECD 308).

Detailed Protocol: Ready Biodegradability - CO₂ Evolution Test (OECD 301B)

Objective: To assess the ready biodegradability of Sulfotemp by measuring CO₂ production.

Materials:

-

Sulfotemp (low solubility may require a carrier solvent or specialized dispersion method).[22]

-

Mineral medium (containing essential inorganic salts).

-

Microbial inoculum (e.g., activated sludge from a domestic wastewater treatment plant).

-

CO₂-free air supply.

-

Test flasks, CO₂-scrubbing towers (e.g., containing NaOH or KOH), and CO₂-trapping solution (e.g., Ba(OH)₂).

-

Reference standard (e.g., sodium benzoate) and toxicity control.

Methodology:

-

Setup:

-

Assemble the test apparatus: Air is passed through a CO₂ scrubber, bubbled through the test flask containing the medium, inoculum, and test substance, and then passed through a series of traps containing a known amount of Ba(OH)₂.

-

Prepare several flasks:

-

Test Flasks: Mineral medium + inoculum + Sulfotemp (e.g., at 10-20 mg/L).

-

Blank Flasks: Mineral medium + inoculum only (to measure background CO₂ from the inoculum).

-

Reference Flask: Mineral medium + inoculum + sodium benzoate (a positive control to verify inoculum activity).

-

Toxicity Control: Mineral medium + inoculum + Sulfotemp + sodium benzoate (to check if Sulfotemp is toxic to the microorganisms).

-

-

-

Incubation: Incubate the flasks in the dark at a constant temperature (20-24°C) with continuous aeration for 28 days.

-

Measurement:

-

Periodically (e.g., every 2-3 days), the Ba(OH)₂ traps are removed and titrated with standardized HCl to determine the amount of CO₂ captured.

-

Replenish the traps with fresh Ba(OH)₂ solution.

-

-

Data Analysis:

-

Calculate the cumulative amount of CO₂ produced in each flask, correcting for the background CO₂ from the blank.

-

Express the result as a percentage of the theoretical maximum CO₂ (ThCO₂) that could be produced from the amount of Sulfotemp added.

-

Validation: The test is valid if the reference compound degrades by >60% within 14 days and the toxicity control shows degradation.

-

Pass/Fail: Sulfotemp is considered readily biodegradable if it achieves >60% of ThCO₂ within the 28-day test period and this pass level is reached within a 10-day window.

-

Data Synthesis and Integrated Workflow

The results from these individual studies are not viewed in isolation. They are integrated to build a complete picture of the environmental fate of Sulfotemp.

Expert Rationale: A tiered or phased approach is central to an efficient ERA.[2][5] Simple, cost-effective studies are conducted first. If these indicate a potential for persistence or risk, more complex and environmentally realistic studies are triggered. This logical progression ensures that resources are focused on substances that pose the greatest potential concern.

Visualization of the Integrated Assessment Workflow

Caption: Tiered experimental workflow for assessing Sulfotemp's environmental fate.

Table 2: Hypothetical Summary of Sulfotemp Degradation Data

| Study Type | Guideline | Conditions | Endpoint | Result | Interpretation |

| Hydrolysis | OECD 111 | pH 4, 7, 9 at 25°C | Half-life (t1/2) | > 1 year | Hydrolytically stable.[9] |

| Direct Photolysis | OECD 316 | pH 7, Simulated Sunlight | Summer t1/2 (40°N) | 5 days | Photolysis is a significant degradation pathway in sunlit surface waters.[15] |

| Biodegradation | OECD 301B | Aerobic, 28 days | % ThCO₂ | 15% | Not readily biodegradable; likely to persist in environments without light.[20] |

Conclusion: Building the Environmental Profile of Sulfotemp

Based on this hypothetical, yet scientifically grounded, assessment, a clear environmental profile for Sulfotemp emerges:

-

Persistence: Sulfotemp is hydrolytically stable and not readily biodegradable. It would therefore be classified as potentially persistent in environments shielded from light, such as groundwater, deeper soil layers, and sediment under anaerobic conditions.[23][24]

-

Primary Degradation Pathway: The dominant degradation pathway appears to be direct photolysis in sunlit aquatic environments. Its persistence will be significantly lower in clear, shallow waters compared to dark or turbid environments.

-

Regulatory Implications: The failure to pass the ready biodegradability test would trigger the need for higher-tier testing to determine its degradation rate in more realistic soil and sediment systems (e.g., OECD 308). The transformation products identified during the photolysis study would also need to be assessed for their own persistence and toxicity.

This comprehensive guide demonstrates the logical, evidence-based approach required to characterize the environmental fate of a new pharmaceutical. By understanding the causality behind each experimental choice and adhering to validated, authoritative protocols, drug developers can generate the robust data necessary for a successful and responsible Environmental Risk Assessment.

References

- Assessing environmental risk of pharmaceuticals. (2026, March 19). Vertex AI Search.

- Environmental Risk Assessments (ERA) in Pharma: Balancing Health & Environment. (2025, October 27). Vertex AI Search.

- Environmental Risk Assessment for Pharmaceuticals.

- Environmental Risk Assessment for Pharmaceutical Drugs. Labcorp.

- EU Requirements for Environmental Risk Assessment (ERA): an Overview. (2024, July 31). DLRC.

- Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.

- Vione, D., et al. (2013).

- Boxall, A. B. A., et al. (2007). Environmental Fate of Two Sulfonamide Antimicrobial Agents in Soil.

- Zhang, Y., et al. (2013).

- Environmental Fate of Two Sulfonamide Antimicrobial Agents in Soil. Scilit.

- Arikan, O. A. (2009). Degradation and Elimination of Various Sulfonamides during Anaerobic Fermentation: A Promising Step on the Way to Sustainable Pharmacy?.

- Kunkel, U., & Radke, M. (2014). A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge gaps. RSC Publishing.

- García-Galán, M. J., et al. Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics.

- Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC.

- Microbial Degradation of Sulfonamide Antibiotics. University of Nebraska–Lincoln.

- Homem, V., et al. (2013). Photodegradation of sulfonamides and their N (4)

- Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermedi

- OECD 111 - Hydrolysis as a Function of pH. Situ Biosciences.

- Application Notes and Protocols for the Quantification of Sulfonamides in Environmental Samples. Benchchem.

- ASSESSMENT OF SUSCEPTIBILITY OF SULFONAMIDE DRUGS TO BIODEGRADATION IN ENVIRONMENTAL SAMPLES. Ecohydrology & Hydrobiology.

- Hydrolysis and function of PH according to OECD test no. 111. (2021, February 19). Analytice.

- Types of OECD 301 Biodegrad

- Biodegradation of Amoxicillin, Tetracyclines and Sulfonamides in Wastew

- Nitrite-mediated photodegradation of sulfonamides and formation of nitrated products. (2021, November 15). PubMed.

- Biodegradation Tests for Poorly-Soluble Compounds. ECETOC.

- Ingerslev, F., & Halling-Sørensen, B. (2001). Biodegradability Properties of Sulfonamides in Activated Sludge.

- Test No. 111: Hydrolysis as a Function of pH. OECD.

- OECD 316: Phototransformation of chemicals in w

- A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: Defining our current understanding and identifying knowledge gaps. (2014, March 28).

- Sulfonamide Analysis (Antibiotic). EUROLAB.

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. EU Requirements for Environmental Risk Assessment (ERA) [dlrcgroup.com]

- 3. qbdgroup.com [qbdgroup.com]

- 4. criver.com [criver.com]

- 5. labcorp.com [labcorp.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 9. researchgate.net [researchgate.net]

- 10. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 11. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 12. oecd.org [oecd.org]

- 13. A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C3EM00615H [pubs.rsc.org]

- 14. Nitrite-mediated photodegradation of sulfonamides and formation of nitrated products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. catalog.labcorp.com [catalog.labcorp.com]

- 17. researchgate.net [researchgate.net]

- 18. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 22. ecetoc.org [ecetoc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Degradation of sulfonamides antibiotics in lake water and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

Identification and Control of Sulfotemp Impurities During Malathion Synthesis: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Origins

The synthesis of malathion—a widely utilized organophosphate insecticide and pharmaceutical agent for pediculosis—requires rigorous control over reaction conditions to prevent the formation of highly toxic byproducts. Malathion is synthesized via the addition of O,O-dimethyl dithiophosphoric acid (DMDP) to diethyl maleate (DEM) [1]. While the primary reaction yields the target active pharmaceutical ingredient (API), deviations in thermal control or moisture ingress can trigger the self-condensation of DMDP.

This side reaction generates Sulfotemp (O,O,O,O-tetramethyl dithiopyrophosphate, CAS 51120-35-5), a potent acetylcholinesterase inhibitor [2]. Structurally analogous to the notorious impurity Sulfotep found in ethyl-based organophosphates, Sulfotemp presents severe toxicological risks even at trace concentrations []. Understanding the mechanistic pathway of its formation is the first step in developing robust mitigation strategies.

Logical pathway of Malathion synthesis and Sulfotemp impurity formation.

Toxicological Profile and Signaling Pathway

The primary concern surrounding Sulfotemp is its mechanism of action. Like its ethyl-counterpart Sulfotep, Sulfotemp acts as an irreversible inhibitor of the acetylcholinesterase (AChE) enzyme [2]. Regulatory bodies impose strict limits on such dithiopyrophosphate impurities, often capping them at levels of 5 g/kg or lower in technical-grade materials to prevent acute cholinergic toxicity [4].

Acetylcholinesterase (AChE) inhibition signaling pathway by Sulfotemp.

Quantitative Data Comparison

To accurately identify Sulfotemp, analysts must distinguish it from both the parent API and related impurities. Table 1 summarizes the critical physicochemical parameters required for mass spectrometry and chromatographic differentiation.

Table 1: Physicochemical Properties of Malathion and Related Impurities

| Compound | CAS Number | Molecular Formula | Molecular Weight | Role in Synthesis |

| Malathion | 121-75-5 | C10H19O6PS2 | 330.36 g/mol | Target Active Ingredient |

| Sulfotemp | 51120-35-5 | C4H12O5P2S2 | 266.21 g/mol | Dimerization Impurity |

| Sulfotep | 3689-24-5 | C8H20O5P2S2 | 322.32 g/mol | Related Ethyl-Analog Impurity |

Self-Validating Analytical Methodology

As an application scientist, I emphasize that testing protocols cannot rely on blind assumptions of instrument stability. Every protocol must be a self-validating system . Traditional GC-FID is insufficient for Sulfotemp due to co-elution risks with other organophosphate isomers (e.g., isomalathion). Therefore, GC-MS/MS in Multiple Reaction Monitoring (MRM) mode is the gold standard.

Step-by-Step GC-MS/MS Protocol for Sulfotemp Quantification

Step 1: Matrix Normalization & Internal Standard Spiking

-

Action: Weigh 1.0 g of the technical malathion batch into a 50 mL centrifuge tube. Immediately spike the sample with 50 µL of Triphenyl Phosphate (TPP) at 10 µg/mL.

-

Causality & Self-Validation: TPP acts as an internal standard (IS). By spiking before extraction, the protocol self-validates. Any loss of analyte during extraction or variations in GC injection volumes will equally affect the IS. If the IS recovery falls outside the 90-110% range, the system automatically flags the run as invalid, preventing false negatives.

Step 2: Selective Liquid-Liquid Extraction (LLE)

-

Action: Add 10 mL of a binary solvent mixture (Toluene:Hexane, 1:1 v/v). Vortex for 2 minutes, then centrifuge at 4000 rpm for 5 minutes.

-

Causality: The binary solvent is intentionally chosen. Hexane selectively partitions the moderately non-polar Sulfotemp while leaving highly polar degradation acids in the aqueous/solid phase. Toluene ensures the complete dissolution of the malathion matrix, preventing emulsion formation and reducing matrix suppression in the MS source.

Step 3: Blank Verification

-

Action: Run a solvent blank (Toluene:Hexane) spiked only with the IS prior to the sample batch.

-

Causality: This step proves that no Sulfotemp carryover exists in the GC column or injector port from previous runs, ensuring that any detected Sulfotemp originates strictly from the current sample.

Step 4: GC-MS/MS Analysis

-

Action: Inject 1 µL into a DB-5MS column. Use a temperature gradient: start at 80°C (hold 1 min), ramp at 15°C/min to 280°C. Monitor the specific MRM transitions for Sulfotemp (derived from its 266 m/z parent ion).

-

Causality: The rapid temperature ramp minimizes the residence time of malathion in the column, preventing thermally-induced on-column degradation which could artificially generate impurities during the analysis itself.

Step-by-step self-validating GC-MS/MS workflow for Sulfotemp analysis.

Process Chemistry and Mitigation Strategies

Identifying the impurity is only half the battle; preventing its formation is the ultimate goal of process chemistry. The formation of Sulfotemp is highly dependent on the thermodynamic and kinetic conditions of the DMDP and DEM reaction.

Table 2 outlines the causality behind specific process optimization choices required to suppress Sulfotemp formation.

Table 2: Process Optimization Matrix for Sulfotemp Mitigation

| Synthesis Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Causality for Sulfotemp Mitigation |

| Reaction Temperature | > 80 °C | 40 - 50 °C | High thermal stress provides the activation energy required for the endothermic dimerization of DMDP into the pyrophosphate linkage of Sulfotemp. |

| Moisture Content | > 0.5% | < 0.05% (Anhydrous) | Water hydrolyzes the DMDP intermediate, generating reactive species that readily condense into dithiopyrophosphates. |

| Stoichiometry | Excess DMDP | Exact 1:1 or slight DEM excess | An excess of DMDP increases the statistical probability of self-condensation over the target nucleophilic addition to DEM. |

By strictly maintaining anhydrous conditions and utilizing jacketed reactors to prevent localized thermal spiking, process chemists can reliably suppress Sulfotemp yields below the stringent regulatory thresholds required for pharmaceutical-grade malathion.

References

- "Process for preparing malathion for pharmaceutical use", US Patent 7977324B2, Google Patents.

-

"Regulation (EC) No 1107/2009 / Directive 91/414/EEC", EUR-Lex. URL: [Link]

Sources

High-Efficiency Liquid-Phase Microextraction (LPME) of Sulfotemp in Complex Wastewater Matrices

Audience: Analytical Chemists, Environmental Researchers, and Toxicologists Content Type: Application Note & Experimental Protocol

Introduction & Analyte Profile

Sulfotemp (also known as Sulfotep, TEDP, or tetraethyldithiopyrophosphate; CAS: 3689-24-5) is a highly toxic organothiophosphate insecticide and a common impurity in commercial chlorpyrifos formulations[1]. In environmental monitoring, detecting Sulfotemp in agricultural runoff and municipal wastewater is critical due to its severe neurotoxicity. As a potent acetylcholinesterase (AChE) inhibitor, it disrupts cholinergic signaling, leading to fatal nerve overstimulation in both target pests and non-target organisms[2].

Extracting trace-level organophosphates from wastewater presents a significant analytical challenge. The matrix is highly complex, containing dissolved organic matter, surfactants, and particulate debris that easily foul traditional Solid-Phase Extraction (SPE) cartridges and cause severe emulsions in conventional Liquid-Liquid Extraction (LLE). To overcome these limitations, Liquid-Phase Microextraction (LPME) —specifically Hollow Fiber LPME (HF-LPME) and Dispersive Liquid-Liquid Microextraction (DLLME)—has emerged as the gold standard. These techniques offer massive enrichment factors, consume microliter volumes of solvent, and provide built-in sample cleanup[].

Mechanistic Pathway of Sulfotemp Toxicity

To understand the toxicological imperative of detecting trace Sulfotemp, we must look at its biotransformation. Sulfotemp is metabolically activated via cytochrome P450 desulfuration, forming a highly reactive phospho-oxithirane ring that irreversibly phosphorylates the serine hydroxyl group in the active site of AChE[4].

Caption: Mechanistic pathway of Sulfotemp-induced cholinergic toxicity via AChE inhibition.

Mechanistic Insights: The Chemistry of LPME Optimization

As an application scientist, it is not enough to follow a recipe; one must understand the thermodynamic and kinetic drivers of the extraction system.

The Binary-Solvent Rationale in HF-LPME

In HF-LPME, a porous polypropylene hollow fiber acts as a protective barrier, holding the extraction solvent in its pores while submerged in the aqueous donor phase[]. For Sulfotemp, a single solvent often fails: highly non-polar solvents (like pure hexane) have poor affinity for the moderately polar organophosphate backbone, while highly polarizable solvents (like pure toluene) are too volatile and easily leach out of the hydrophobic fiber pores. The Solution: A 1:1 binary mixture of Toluene and Hexane . Toluene drives the extraction via π−π interactions with the analyte, while hexane increases the viscosity and hydrophobicity of the mixture, tightly anchoring the liquid membrane within the polypropylene pores[].

Thermodynamic Drivers: Salting-Out and pH Control

-

Salting-Out Effect: Adding NaCl (typically 5% w/v) to the wastewater decreases the solubility of Sulfotemp in the aqueous phase. The salt ions become heavily hydrated, reducing the volume of "free water" available to dissolve the analyte, thereby driving Sulfotemp into the organic phase[5]. However, exceeding 10% NaCl increases the dynamic viscosity of the wastewater, which decreases the diffusion coefficient of the analyte and slows mass transfer.

-

pH Optimization: Sulfotemp contains thioester bonds that undergo rapid base-catalyzed hydrolysis at high pH levels. The wastewater must be buffered to a slightly acidic to neutral pH (pH 6.0–6.5) to maintain the structural integrity of the analyte during the 30-minute extraction window[].

Experimental Protocols

Protocol A: Binary-Solvent Hollow Fiber LPME (BN-LPME)

This method provides exceptional sample cleanup, as the hollow fiber physically excludes large macromolecules and humic acids present in raw wastewater.

Materials:

-

Accurel Q3/2 polypropylene hollow fiber (600 µm ID, 200 µm wall thickness, 0.2 µm pore size).

-

Binary Solvent: Toluene:Hexane (1:1, v/v).

-

10 mL glass sample vials with PTFE septa.

Step-by-Step Workflow:

-

Sample Preparation: Filter 10 mL of raw wastewater through a 0.45 µm nylon membrane to remove suspended solids. Adjust the pH to 6.5 using 0.1 M HCl or NaOH. Add 0.5 g of NaCl (5% w/v) and dissolve completely.

-

Fiber Impregnation: Cut a 10 cm segment of the hollow fiber. Sonicate in acetone for 5 minutes to clean, then dry. Dip the fiber into the Toluene:Hexane (1:1) mixture for 10 seconds to immobilize the solvent within the pores.

-

Lumen Filling: Using a 25 µL microsyringe, inject 15 µL of the binary solvent into the lumen (interior) of the hollow fiber. Seal the bottom end of the fiber with a heated pair of forceps.

-

Extraction: Submerge the fiber into the 10 mL wastewater sample. Place a magnetic stir bar in the vial and stir at 600 rpm for exactly 30 minutes at room temperature ( 25∘C ).

-

Retrieval & Analysis: Retract the 15 µL acceptor phase back into the microsyringe. Inject 1 µL directly into a Gas Chromatograph equipped with a Flame Photometric Detector (GC-FPD) set to phosphorus mode.

Caption: Step-by-step workflow of Binary-Solvent Hollow Fiber Liquid-Phase Microextraction.

Protocol B: Dispersive Liquid-Liquid Microextraction (DLLME)

DLLME is preferred when high-throughput and rapid extraction (< 5 minutes) are prioritized over the absolute exclusion of matrix interferences[6].

Step-by-Step Workflow:

-

Sample Preparation: Transfer 5.0 mL of filtered, pH-adjusted (pH 6.5) wastewater into a 10 mL conical glass centrifuge tube.

-

Solvent Injection: In a separate vial, prepare a mixture of 1.0 mL Methanol (disperser solvent) and 30 µL Chloroform (extraction solvent).

-

Dispersion: Rapidly inject the Methanol/Chloroform mixture into the wastewater using a glass syringe. A cloudy emulsion will instantly form. Mechanism: The methanol drastically reduces the interfacial tension, allowing the chloroform to form micro-droplets, creating a massive surface area for instantaneous Sulfotemp mass transfer[5].

-

Phase Separation: Centrifuge the tube at 4000 rpm for 5 minutes. The high-density chloroform will coalesce at the bottom of the conical tube.

-

Retrieval: Use a 50 µL microsyringe to withdraw the sedimented organic phase (approx. 20 µL recovered). Evaporate under a gentle nitrogen stream, reconstitute in 10 µL of hexane, and inject 1 µL into the GC-FPD.

Data Presentation & Method Comparison

The following table synthesizes the quantitative performance metrics of the described LPME techniques against traditional Solid-Phase Microextraction (SPME) for the recovery of Sulfotemp in municipal wastewater matrices[],[7],[8].

| Analytical Parameter | BN-HF-LPME (Protocol A) | DLLME (Protocol B) | Conventional SPME (PDMS) |

| Extraction Solvent | Toluene:Hexane (1:1) | Chloroform | None (Polymer Coating) |

| Solvent Volume | 15 µL | 30 µL | N/A |

| Extraction Time | 30 min | < 2 min | 45 min |

| Enrichment Factor | 250 - 310 | 150 - 200 | N/A (Equilibrium based) |

| Limit of Detection (LOD) | 0.015 µg/L | 0.04 µg/L | 0.12 µg/L |

| Linear Dynamic Range | 0.05 - 100 µg/L | 0.1 - 150 µg/L | 0.5 - 100 µg/L |

| Recovery in Wastewater | 88% - 96% | 82% - 90% | 70% - 81% |

| Matrix Effect Resistance | Excellent (Fiber acts as filter) | Moderate (Co-extracts lipids) | Poor (Fiber fouling occurs) |

References

-

Basheer, C., Alnedhary, A. A., Rao, B. S., & Lee, H. K. (2007). Determination of organophosphorous pesticides in wastewater samples using binary-solvent liquid-phase microextraction and solid-phase microextraction: a comparative study. Analytica Chimica Acta, 605(2), 147-152.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19395, Sulfotep. PubChem.

-

Regueiro, J., et al. (2008). Ultrasound-assisted emulsification microextraction for the determination of organophosphorus pesticides. Journal of Chromatographic Science. (Referenced via Oxford Academic).

-

WikiDoc Contributors. (2012). Sulfotep - Mechanism of Action and Toxicity. WikiDoc.

-

Farajzadeh, M. A., et al. (2010). Extraction and Determination of Organophosphorus Pesticides in Water Samples by a New Liquid Phase Microextraction. ResearchGate.

Sources

Synthesis and Purification of Sulfotemp: A Detailed Application Note

Abstract

This application note provides a comprehensive guide for the synthesis, purification, and characterization of Sulfotemp (4-sulfonato-2,2,6,6-tetramethylpiperidine-1-oxyl), a water-soluble and highly stable nitroxide radical. Sulfotemp serves as a critical reference standard in various applications, including its use as a spin label in Electron Paramagnetic Resonance (EPR) spectroscopy and as a catalyst in organic synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing experimental causality, self-validating quality control, and authoritative scientific grounding. This document outlines a two-step synthetic process involving the sulfonation of 4-amino-2,2,6,6-tetramethylpiperidine followed by oxidation to the stable nitroxide radical. Purification is achieved through column chromatography, with subsequent characterization and purity verification performed using EPR spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Introduction

Stable nitroxide radicals, such as derivatives of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), are invaluable tools in the chemical and biomedical sciences. Their utility stems from the presence of an unpaired electron, which makes them paramagnetic and thus detectable by Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2] This property allows them to be used as spin probes to investigate the dynamics and microenvironments of biological systems.[1] Furthermore, the redox couple between the nitroxide, its corresponding oxoammonium cation, and hydroxylamine enables their use as catalysts in selective oxidation reactions.[3][4]

Sulfotemp, the sulfonated analogue of TEMPO, possesses the key advantage of high water solubility, expanding its applicability in aqueous biological systems and as a water-soluble catalyst. The sulfonic acid moiety also provides a site for further functionalization. The synthesis of high-purity Sulfotemp is therefore a critical prerequisite for its reliable use as a reference standard. This guide provides a detailed, step-by-step methodology for its preparation and rigorous quality control.

Synthesis of Sulfotemp

The synthesis of Sulfotemp is a two-step process. The first step involves the sulfonation of the commercially available 4-amino-2,2,6,6-tetramethylpiperidine. The resulting amino-sulfonic acid intermediate is then oxidized to the stable nitroxide radical, Sulfotemp.

Overall Reaction Scheme

Caption: Workflow for the two-step synthesis of Sulfotemp.

Step 1: Sulfonation of 4-amino-2,2,6,6-tetramethylpiperidine

This step introduces the sulfonic acid group to the piperidine ring. The use of a suitable sulfonating agent and careful control of reaction conditions are crucial to prevent side reactions.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-amino-2,2,6,6-tetramethylpiperidine (1 equivalent) in a suitable inert solvent such as chlorobenzene.[5]

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add chlorosulfonic acid (1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.[5]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.

-

Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The sulfonated intermediate will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Dry the product under vacuum to yield 4-(sulfonamido)-2,2,6,6-tetramethylpiperidine.

Causality of Experimental Choices:

-

Inert Solvent: Chlorobenzene is chosen for its inertness towards the sulfonating agent and its ability to dissolve the starting material.[5]

-

Low Temperature: The initial low temperature is critical to control the exothermic reaction between the amine and chlorosulfonic acid, minimizing the formation of polysulfonated byproducts.[5]

-

Slow Addition: Dropwise addition of the highly reactive chlorosulfonic acid prevents a rapid temperature increase and ensures a controlled reaction.

Step 2: Oxidation to Sulfotemp

The final step is the oxidation of the secondary amine of the piperidine ring to the stable nitroxide radical. A common and effective method utilizes hydrogen peroxide with a sodium tungstate catalyst.

Protocol:

-

Suspend the dried 4-(sulfonamido)-2,2,6,6-tetramethylpiperidine (1 equivalent) in a mixture of water and methanol.

-

Add sodium tungstate dihydrate (0.05 equivalents) and ethylenediaminetetraacetic acid (EDTA) disodium salt (0.05 equivalents) to the suspension.

-

Heat the mixture to 40-50 °C with stirring.

-

Add 30% hydrogen peroxide (3 equivalents) dropwise over 1-2 hours.

-

Maintain the temperature and continue stirring for 24-48 hours. The reaction progress can be monitored by the appearance of a characteristic orange-red color.

-

After the reaction is complete, cool the mixture to room temperature.

-

Adjust the pH to approximately 3-4 with a dilute acid (e.g., 1M HCl).

-

Remove the solvent under reduced pressure to obtain the crude Sulfotemp product.

Causality of Experimental Choices:

-

Hydrogen Peroxide/Sodium Tungstate: This reagent system is a well-established and efficient method for the oxidation of secondary amines to nitroxides.

-

EDTA: The addition of EDTA chelates any trace metal ions that could catalyze the decomposition of hydrogen peroxide, ensuring its availability for the desired oxidation.

-

pH Adjustment: Acidification of the final solution helps to protonate any remaining unreacted amine, facilitating its separation during the subsequent purification step.

Purification of Sulfotemp

Purification of the crude Sulfotemp is essential to remove unreacted starting materials, byproducts, and inorganic salts. Column chromatography is the preferred method for achieving high purity.

Purification Workflow

Caption: Step-by-step workflow for the purification of Sulfotemp.

Column Chromatography Protocol

-

Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of acetonitrile and water).

-

Pack a glass chromatography column with the slurry.

-

Dissolve the crude Sulfotemp in a minimal amount of the eluent.

-

Carefully load the sample onto the top of the silica gel bed.

-

Elute the column with the acetonitrile/water mixture, gradually increasing the polarity (water content) if necessary.

-

Collect fractions and monitor them by TLC for the presence of the orange-red Sulfotemp product.

-

Combine the pure fractions containing Sulfotemp.

-

Remove the solvent from the combined fractions using a rotary evaporator.

-

Dry the resulting solid under high vacuum to obtain pure Sulfotemp as an orange-red crystalline solid.

Causality of Experimental Choices:

-

Silica Gel: Silica gel is a polar stationary phase that effectively separates the polar Sulfotemp from less polar impurities.

-

Acetonitrile/Water Eluent: This mobile phase system provides good solubility for Sulfotemp and allows for the fine-tuning of polarity to achieve optimal separation.[6][7]

Characterization and Quality Control

Rigorous characterization is imperative to confirm the identity and purity of the synthesized Sulfotemp. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Techniques and Expected Results

| Technique | Purpose | Expected Results |

| EPR Spectroscopy | Confirmation of the nitroxide radical and assessment of purity. | A characteristic three-line spectrum in solution due to the hyperfine coupling of the unpaired electron with the 14N nucleus.[1][8] The spectrum should be free of signals from other paramagnetic species. |

| Mass Spectrometry | Determination of the molecular weight and confirmation of the chemical structure. | The mass spectrum should show the molecular ion peak corresponding to the calculated mass of Sulfotemp. Common ionization techniques for TEMPO derivatives include ESI and FAB.[9][10][11] |

| HPLC | Assessment of purity and quantification. | A single, sharp peak should be observed under optimized chromatographic conditions. Purity can be calculated from the peak area relative to any impurities.[6][7][12] |

Experimental Protocols for Characterization

EPR Spectroscopy:

-

Prepare a dilute solution of the purified Sulfotemp in deionized water (approximately 0.1 mM).

-

Transfer the solution to a standard EPR capillary tube.

-

Record the X-band EPR spectrum at room temperature.[8]

-

Typical instrument settings: microwave frequency ~9.5 GHz, microwave power ~1-5 mW, modulation amplitude ~0.1 G.[8]

Mass Spectrometry (Electrospray Ionization - ESI):

-

Prepare a dilute solution of Sulfotemp in a suitable solvent (e.g., methanol/water).

-

Infuse the solution directly into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode.[10][11]

-

The expected [M+H]+ or [M-H]- ion should be observed.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6][7]

-

Mobile Phase: A gradient of acetonitrile and water containing a suitable buffer (e.g., 10 mM ammonium acetate, pH 5-6).[12]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV-Vis detector at a wavelength where Sulfotemp absorbs (e.g., 254 nm).

-

Inject a known concentration of the purified Sulfotemp and analyze the chromatogram for purity.

Conclusion

This application note provides a detailed and scientifically grounded methodology for the synthesis, purification, and characterization of high-purity Sulfotemp. By following these protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare this important nitroxide radical for use as a reliable reference standard in their respective fields. The self-validating nature of the described analytical techniques ensures the quality and integrity of the final product, which is paramount for its application in sensitive analytical and catalytic systems.

References

-

Title: The solvation of nitroxide radicals in ionic liquids studied by high-field EPR spectroscopy Source: Physical Chemistry Chemical Physics URL: [Link]

-

Title: Detection and Behaviors of TEMPO Derivatives in Seven Mass Spectrometry Ionization Methods Source: ResearchGate URL: [Link]

-

Title: Detection and Behaviors of TEMPO Derivatives in Seven Mass Spectrometry Ionization Methods Source: PMC URL: [Link]

-

Title: An EPR Study on Highly Stable Nitroxyl-Nitroxyl Biradicals for Dynamic Nuclear Polarization Applications at High Magnetic Fields Source: MDPI URL: [Link]

-

Title: High frequency electron paramagnetic resonance spectroscopy of nitroxide- functionalized nanodiamonds in aqueous solution Source: NSF Public Access Repository (NSF-PAR) URL: [Link]

-

Title: Detection and Behaviors of TEMPO Derivatives in Seven Mass Spectrometry Ionization Methods Source: Scilit URL: [Link]

-

Title: W-Band (95 GHz) EPR Spectroscopy of Nitroxide Radicals with Complex Proton Hyperfine Structure: Fast Motion Source: ACS Publications URL: [Link]

-

Title: Electron paramagnetic resonance studies on nitroxide radical 2,2,5,5-tetramethyl-4-piperidin-1-oxyl (TEMPO) redox reactions in human skin Source: PubMed URL: [Link]

-

Title: Scavenging with TEMPO• To Identify Peptide- and Protein-Based Radicals by Mass Spectrometry Source: ACS Publications URL: [Link]

-

Title: Oxidation of 4-substituted TEMPO derivatives reveals modifications at the 1- and 4-positions Source: Royal Society of Chemistry URL: [Link]

-

Title: 1-amino-2-naphthol-4-sulfonic acid Source: Organic Syntheses URL: [Link]

-

Title: Development and Validation of RP-HPLC Method for the Simultaneous Determination of Trimethoprim, Sulfadimidine Sodium and Tylosin Tartrate in injectable solution formulation Source: Journal of Applied Pharmaceutical Science URL: [Link]

-

Title: A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes Source: CABI Digital Library URL: [Link]

-

Title: HPLC Methods for analysis of Sulfate ion Source: HELIX Chromatography URL: [Link]

-

Title: Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines Source: PMC URL: [Link]

-

Title: Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis Source: MDPI URL: [Link]

-

Title: Synthesis and characterization of amphiphilic nitroxide 1,1,3,3–tetraethylisoindoline–2–oxyl–5–sodium sulfonate (TEIOSNa) Source: ResearchGate URL: [Link]

-

Title: The Chemistry and Biology of Nitroxide Compounds Source: PMC URL: [Link]

-

Title: HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland Source: PMC URL: [Link]

-

Title: Characterization of Sulfate Assimilation in Marine Algae Focusing on the Enzyme 5'-adenylylsulfate Reductase Source: PubMed URL: [Link]

- Title: Purification of sulfonic acids Source: Google Patents URL

-

Title: TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy Source: Organic Chemistry Portal URL: [Link]

- Title: Preparation of 1-naphthol-4-sulphonic acid Source: Google Patents URL

-

Title: 1,2-Naphthoquinone-4-sulfonic acid salts in organic synthesis Source: PMC URL: [Link]

-

Title: Identification and characterization of a novel kaempferol sulfotransferase from Arabidopsis thaliana Source: PubMed URL: [Link]

-

Title: Redox-Active Nitroxide Radicals Grafted onto MXene: Boosting Energy Storage via Improved Charge Transfer and Surface Capacitance Source: ACS Publications URL: [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Electron paramagnetic resonance studies on nitroxide radical 2,2,5,5-tetramethyl-4-piperidin-1-oxyl (TEMPO) redox reactions in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Chemistry and Biology of Nitroxide Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TEMPO [organic-chemistry.org]

- 5. GB2137621A - Preparation of 1-naphthol-4-sulphonic acid - Google Patents [patents.google.com]

- 6. japsonline.com [japsonline.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Detection and Behaviors of TEMPO Derivatives in Seven Mass Spectrometry Ionization Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis | MDPI [mdpi.com]

Topic: Advanced Sample Preparation Protocols for the Detection of Sulfonamide Pesticide Residues

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the sample preparation of matrices for the detection of sulfonamide residues. The term "Sulfotemp," as specified in the query, does not correspond to a widely recognized or registered pesticide active ingredient in major international databases. Based on the chemical nomenclature, it is presumed to refer to a compound within the sulfonamide class. Therefore, this guide focuses on robust, validated methodologies for the extraction and cleanup of sulfonamides, a critical class of compounds used as both veterinary drugs and herbicides, which are subject to strict regulatory monitoring in food and environmental samples[1][2]. We will detail the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology and its variations, providing both the foundational principles and step-by-step protocols for diverse sample types. Additionally, we address solid-phase extraction (SPE) for aqueous samples to offer a complete workflow for researchers.

Introduction: The Analytical Challenge of Sulfonamide Residues

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for therapeutic and prophylactic purposes[1]. Their potential for misuse and the subsequent contamination of food products of animal origin, such as meat, milk, and eggs, pose a significant health risk to consumers[1][3]. Furthermore, the environmental persistence of sulfonamides, primarily through excretion and agricultural runoff, can lead to the contamination of soil and water resources, potentially promoting antibiotic resistance[2][4][5].

The accurate quantification of these residues at trace levels (ng/g or µg/kg) is a formidable analytical task. The primary challenge lies in the complexity of the sample matrices. Food and environmental samples contain a vast array of interfering compounds—fats, proteins, pigments, organic acids, and humic substances—that can mask the analyte signal, cause ion suppression in mass spectrometry, and contaminate analytical instrumentation[6][7]. Therefore, a highly effective sample preparation workflow is not merely a preliminary step but the cornerstone of a reliable and reproducible analytical method.

Core Principles: Why QuEChERS is the Gold Standard

Prior to 2003, traditional sample preparation involved cumbersome and solvent-intensive techniques like liquid-liquid extraction (LLE) or cartridge-based solid-phase extraction (SPE)[8][9]. The introduction of the QuEChERS method by Anastassiades and Lehotay revolutionized multi-residue analysis[10]. Its dominance stems from several key advantages:

-

High Efficiency: It provides excellent recoveries for a broad range of pesticides and veterinary drugs with varying polarities[9][11].

-

Simplicity and Speed: The two-step process—extraction/partitioning followed by dispersive SPE (d-SPE) cleanup—dramatically reduces sample preparation time[12][13].

-

Cost-Effectiveness: It requires minimal solvent and glassware, lowering operational costs[9].

-

Ruggedness: The method is highly reproducible across different laboratories and matrices, leading to its adoption in official methods like AOAC 2007.01 and EN 15662[10].

The QuEChERS workflow is a two-stage process logically designed to first isolate the analytes from the bulk matrix and then selectively remove interferences.

-

Extraction & Partitioning: The sample is first homogenized and then extracted with an organic solvent, typically acetonitrile. Acetonitrile is ideal because it is miscible with water, allowing it to penetrate high-moisture samples and efficiently extract a wide range of analytes. Subsequently, a combination of salts (e.g., magnesium sulfate and sodium acetate or citrate) is added. This serves two purposes: magnesium sulfate acts as a drying agent, absorbing excess water, while the buffering salts induce a phase separation between the aqueous and organic layers (a "salting-out" effect) and control the pH to ensure the stability of pH-sensitive compounds[10][13].

-

Dispersive Solid-Phase Extraction (d-SPE): An aliquot of the acetonitrile supernatant is transferred to a tube containing a sorbent mixture. Instead of passing the extract through a packed cartridge, the sorbent is dispersed directly within the extract. This maximizes the surface area for interaction and rapidly removes interfering matrix components. The mixture is then centrifuged, and the purified supernatant is collected for analysis[14][15].

Visualizing the QuEChERS Workflow

The following diagram illustrates the standardized two-step QuEChERS process, from initial sample weighing to the final extract ready for instrumental analysis.

Caption: A flowchart of the QuEChERS sample preparation method.

Sorbent Selection in d-SPE Cleanup: A Critical Choice

The effectiveness of the d-SPE step hinges on the selection of the correct sorbent(s) to target the specific interferences present in the sample matrix. The choice of sorbent is a critical decision that directly impacts the cleanliness of the final extract and the accuracy of the results.

| Sorbent | Target Interferences | Common Applications | Rationale & Causality |

| PSA (Primary Secondary Amine) | Organic acids, fatty acids, sugars, anthocyanin pigments | The default sorbent for most fruits and vegetables. | PSA is a weak anion exchanger that effectively removes acidic co-extractives through ionic interactions. Its polar nature also helps in removing sugars. |

| C18 (End-capped Octadecyl) | Lipids, fats, non-polar interferences | Animal tissues, fish, avocados, nuts, oilseeds. | The long alkyl chains of C18 provide a non-polar stationary phase that retains fats and other lipids via hydrophobic interactions, preventing them from entering the final extract. |

| GCB (Graphitized Carbon Black) | Pigments (chlorophyll, carotenoids), sterols | Dark green vegetables (spinach), colored fruits (berries), tea. | GCB has a planar, graphitic surface that strongly retains planar molecules like chlorophyll and carotenoids through π-π interactions. Caution: GCB can also retain planar analytes, so its use must be validated carefully. |

| MgSO₄ (Anhydrous Magnesium Sulfate) | Residual Water | Used in almost all d-SPE mixtures. | Removes residual water from the acetonitrile extract, which improves the recovery of certain pesticides and protects the analytical column. |

Table 1: Dispersive SPE Sorbent Selection Guide. Data synthesized from multiple sources[14][15][16].

The following decision logic diagram can guide the selection process for the appropriate d-SPE sorbent combination.

Caption: A decision tree for choosing d-SPE cleanup sorbents.

Detailed Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Acetonitrile is flammable and toxic.

Protocol 1: High-Moisture, Low-Fat Matrices (e.g., Fruits, Vegetables, Leafy Greens)

This protocol is based on the principles of the AOAC Official Method 2007.01[17].

A. Materials

-

Homogenizer or blender

-

50 mL polypropylene centrifuge tubes

-

Centrifuge capable of >3000 rcf

-

Vortex mixer

-

Acetonitrile (HPLC or pesticide residue grade)

-

Glacial Acetic Acid

-

Reagent-grade water

-

AOAC Extraction Salts (e.g., 6 g anhydrous MgSO₄, 1.5 g anhydrous Sodium Acetate)

-

d-SPE tubes (e.g., 150 mg anhydrous MgSO₄, 50 mg PSA per mL of extract)

B. Procedure

-

Sample Comminution: Homogenize the sample until uniform. If the sample is frozen, it can be homogenized with dry ice to prevent degradation of labile compounds[8][18].

-

Extraction:

-

Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube[11].

-

Add 15 mL of 1% acetic acid in acetonitrile.

-

If required, add internal standards at this stage.

-

Cap the tube and vortex vigorously for 1 minute.

-

Add the pre-weighed AOAC extraction salts to the tube[15].

-

Immediately cap and shake vigorously for 1 minute. The sample should be uniformly dispersed.

-

Centrifuge at ≥3000 rcf for 5 minutes .

-

-

d-SPE Cleanup:

-

Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 300 mg PSA.

-

Cap the tube and vortex for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes .

-

-

Final Step:

-

Transfer an aliquot of the final supernatant into an autosampler vial.

-

The sample is now ready for analysis, typically by LC-MS/MS or GC-MS.

-

Protocol 2: High-Fat Matrices (e.g., Animal Tissue, Fish, Avocado)

This protocol incorporates a C18 sorbent to remove lipids[1][3].

A. Materials

-

Same as Protocol 1, with the addition of:

-

d-SPE tubes containing C18 sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 per mL of extract).

B. Procedure

-

Sample Comminution: Homogenize 10 g (± 0.1 g) of the sample.

-

Extraction:

-

Follow steps 2.2 through 2.7 from Protocol 1, using 10 g of sample and 10 mL of 1% acetic acid in acetonitrile. Use appropriate extraction salts (e.g., 4 g MgSO₄, 1 g Sodium Acetate).

-

-

d-SPE Cleanup:

-

Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.

-

Follow steps 3.2 and 3.3 from Protocol 1.

-

-

Final Step:

-

Proceed as in Protocol 1. For extremely fatty samples, an additional freeze-out step (-20°C for several hours) before d-SPE can help precipitate lipids.

-

Protocol 3: Aqueous Samples (e.g., Surface Water, Wastewater)

For aqueous matrices, Solid-Phase Extraction (SPE) is the more conventional and effective technique[19][20].

A. Materials

-

SPE vacuum manifold

-

Polymeric reversed-phase SPE cartridges (e.g., 500 mg)

-

Ethyl Acetate (pesticide residue grade)

-

Methanol (HPLC grade)

-

Reagent-grade water

-

Nitrogen evaporator

B. Procedure

-

Sample Pre-treatment:

-

Filter the water sample (e.g., 500 mL) through a glass fiber filter to remove suspended solids[20].

-

Adjust the sample pH to ~4 with a suitable acid if required for analyte stability.

-

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridge by passing 5 mL of ethyl acetate , followed by 5 mL of methanol , and finally 5 mL of reagent water through the sorbent bed. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Load the entire water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

-

-

Elution:

-

After loading, dry the cartridge under vacuum for 10-15 minutes.

-

Elute the retained analytes by passing 2 x 5 mL aliquots of ethyl acetate through the cartridge into a collection tube[20].

-

-

Concentration and Reconstitution:

-

Evaporate the collected eluate to near dryness under a gentle stream of nitrogen at ~35°C.

-

Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol or mobile phase) for LC-MS/MS analysis.

-

Quality Control and Method Validation

A robust protocol is a self-validating one. To ensure the trustworthiness of your results, the following quality control measures are essential:

-

Method Blank: A clean matrix (free of the target analytes) processed identically to the samples to check for contamination from reagents or equipment[19].

-

Spike Recovery (LCS): A clean matrix fortified with a known concentration of the analytes of interest. This is processed alongside the samples to assess the accuracy and efficiency of the entire method. Recoveries are typically expected to be within 70-120% with a relative standard deviation (RSD) of <20%[21].

-

Matrix-Matched Standards: Calibration standards prepared in the final extract of a blank matrix sample. This is critical to compensate for matrix effects (ion suppression or enhancement) that can alter the instrument's response[17].

-

Internal Standards: A labeled isotopic version of the analyte added to the sample before extraction. This helps correct for variations in extraction efficiency and instrument response, improving precision.

Conclusion

Effective sample preparation is indispensable for the accurate and reliable detection of sulfonamide residues. The QuEChERS methodology offers a streamlined, efficient, and rugged approach for a wide variety of food and environmental matrices. By understanding the core principles of extraction, partitioning, and dispersive SPE, and by making informed choices about sorbent selection, researchers can overcome the challenges posed by complex samples. The protocols provided herein, based on internationally recognized methods, serve as a robust foundation for developing and validating in-house procedures for monitoring "Sulfotemp" and other sulfonamide-class pesticide residues, ultimately ensuring food safety and environmental protection.

References

-

Title: Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

-

Title: Automated Solid-Phase Extraction (SPE) for Pesticides Source: Eurofins URL: [Link]

- Title: CN102565215A - Method for quantitatively detecting sulfotep in pesticide Source: Google Patents URL

-

Title: Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD Source: Agilent Technologies URL: [Link]

-

Title: AOAC Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate Source: NUCLEUS information resources URL: [Link]

-

Title: Sulfonamides in the environment: A review and a case report Source: ResearchGate URL: [Link]

-

Title: Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Pesticide Residues in Herbs and Spices Initiative Source: AOAC International URL: [Link]

-

Title: Contrasting Effects of Environmental Concentrations of Sulfonamides on Microbial Heterotrophic Activities in Freshwater Sediments Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Simultaneous gas chromatographic determination of chlorpyrifos and its impurity sulfotep in liquid pesticide formulations Source: ResearchGate URL: [Link]

-

Title: EPA Method 527 - Determination of Selected Pesticides and Flame Retardants in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry Source: Organomation URL: [Link]

-

Title: QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples Source: LCGC International URL: [Link]

-

Title: NEIC Pesticide Sampling Guide Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

-

Title: Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method Source: Lab Bulletin URL: [Link]

-

Title: Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Distribution of Sulfonamide Antibiotics and Resistance Genes and Their Correlation with Water Quality in Urban Rivers (Changchun City, China) in Autumn and Winter Source: MDPI URL: [Link]

-

Title: QuEChERS Method for Pesticide Residue Analysis Source: Phenomenex URL: [Link]

-

Title: Pesticide Analysis in Organic Tomatoes by AOAC 2007.1 QuEChERS Methodology Source: Agilent Technologies URL: [Link]

-

Title: Environmental Concentrations of Sulfonamides Can Alter Bacterial Structure and Induce Diatom Deformities in Freshwater Biofilm Communities Source: ResearchGate URL: [Link]

-

Title: ROUTINE ANALYSIS OF PESTICIDES IN SOIL/SEDIMENT SAMPLES BY GC/ECD Source: ResearchGate URL: [Link]

-

Title: An Integrated Strategy for Purification by Combining Solid-Phase Extraction with Dispersive-Solid-Phase Extraction for Detecting 22 Pesticides and Metabolite Residues in Fish Source: ACS Publications URL: [Link]

-

Title: A Review of Sample Preparation Methods for the Pesticide Residue Analysis in Foods Source: ResearchGate URL: [Link]

-

Title: Development of Analytical Methods to Analyze Pesticide Residues Source: MDPI URL: [Link]

-

Title: Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 Source: PMC (National Center for Biotechnology Information) URL: [Link]

-